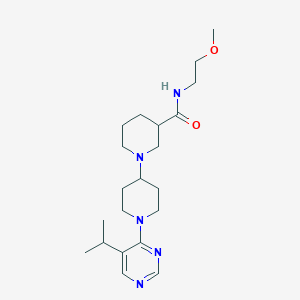![molecular formula C18H18FN3O2 B5394982 N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5394982.png)
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as PF-04449913, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PF-04449913 is a potent and selective inhibitor of Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.
作用機序
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a selective inhibitor of Smoothened (SMO) receptor, which is a key component of the Hedgehog signaling pathway. The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis, but it is also dysregulated in many types of cancer. When the Hedgehog ligand binds to the Patched (PTCH) receptor, it relieves the inhibition of SMO and activates the downstream signaling pathway. N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea binds to SMO and prevents the activation of the Hedgehog signaling pathway, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have potent inhibitory effects on the Hedgehog signaling pathway in various cell lines and animal models. In cancer cells, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In Alzheimer's disease models, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce amyloid beta levels and improve cognitive function. In multiple sclerosis models, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and demyelination in the central nervous system.
実験室実験の利点と制限
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a potent and selective inhibitor of SMO receptor, which makes it a valuable tool for studying the Hedgehog signaling pathway and its role in various diseases. However, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has some limitations for lab experiments. First, it is a small molecule inhibitor, which may have off-target effects. Second, it has poor solubility in water, which may limit its use in certain experiments. Third, it has a short half-life in vivo, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the research on N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. First, further studies are needed to explore the potential therapeutic applications of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in other diseases, such as pancreatic cancer and glioblastoma. Second, the development of more potent and selective SMO inhibitors may improve the efficacy and safety of this class of drugs. Third, the combination of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea with other drugs or therapies may enhance its therapeutic effects and reduce the risk of drug resistance. Fourth, the development of new formulations or delivery methods may improve the pharmacokinetics and bioavailability of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea.
合成法
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea was synthesized using a multi-step synthetic route. The synthesis began with the preparation of 3-fluoroaniline, which was then reacted with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate to form the intermediate product. The intermediate was then reacted with N,N'-diisopropylcarbodiimide and triethylamine to form N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to inhibit the growth of cancer cells by blocking the Hedgehog signaling pathway, which is known to be dysregulated in many types of cancer. In Alzheimer's disease research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain. In multiple sclerosis research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and demyelination in the central nervous system.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-4-3-5-16(12-14)21-18(24)20-15-8-6-13(7-9-15)17(23)22-10-1-2-11-22/h3-9,12H,1-2,10-11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDOPWHNEARIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)


![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5394949.png)
![4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5394957.png)
![2-methyl-N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5394968.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide](/img/structure/B5394974.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-N-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5394986.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5394993.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394997.png)